molecular formula C9H10BrClO B3255014 4-(Bromomethyl)-1-chloro-2-ethoxybenzene CAS No. 247569-90-0

4-(Bromomethyl)-1-chloro-2-ethoxybenzene

Cat. No.: B3255014
CAS No.: 247569-90-0
M. Wt: 249.53 g/mol
InChI Key: YFVHKXBOEACTME-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-chloro-2-ethoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, featuring a bromomethyl group, a chlorine atom, and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-chloro-2-ethoxybenzene typically involves the bromination of 1-chloro-2-ethoxybenzene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-chloro-2-ethoxybenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl azides, benzyl thiocyanates, and benzyl ethers.

    Oxidation: Products include benzaldehyde derivatives and benzoic acids.

    Reduction: The major product is 1-chloro-2-ethoxybenzene.

Scientific Research Applications

4-(Bromomethyl)-1-chloro-2-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-chloro-2-ethoxybenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of various covalent bonds with nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzaldehyde
  • 4-(Bromomethyl)benzene

Uniqueness

4-(Bromomethyl)-1-chloro-2-ethoxybenzene is unique due to the presence of both a chlorine atom and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as altered reactivity and solubility, compared to similar compounds. The presence of the ethoxy group can influence the electron density on the benzene ring, affecting the compound’s behavior in various chemical reactions.

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVHKXBOEACTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273973
Record name 4-(Bromomethyl)-1-chloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247569-90-0
Record name 4-(Bromomethyl)-1-chloro-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247569-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-1-chloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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